Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester
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Overview
Description
Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and an ethyl ester
Preparation Methods
The synthesis of Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester typically involves multiple steps. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or nitrophenyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of polymers, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester can be compared with similar compounds such as:
Ethyl 2-cyanoacrylate: Known for its use in superglues, it shares the cyano and ester groups but lacks the nitrophenyl and hydrazino groups.
Ethyl 2-cyano-3-ethoxyacrylate: Another similar compound used in various industrial applications.
Ethyl 3-phenylpropenoate: This compound has a phenyl group instead of a nitrophenyl group and is used in different chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-[2-[2-(4-nitrophenyl)acetyl]hydrazinyl]prop-2-enoate |
InChI |
InChI=1S/C14H14N4O5/c1-2-23-14(20)11(8-15)9-16-17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9,16H,2,7H2,1H3,(H,17,19)/b11-9- |
InChI Key |
UHEOGSXNYWAOJC-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=CNNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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